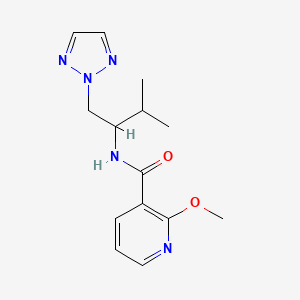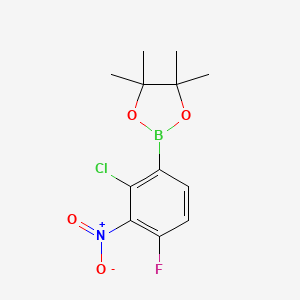
2-(2-Chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7ClFNO2 . It is provided by HANGZHOU JHECHEM CO LTD, a reputable manufacturer that has been providing this product for 2 years .
Molecular Structure Analysis
The molecular weight of this compound is 251.6408832 and its exact mass is 251.015 . The InChIKey of this compound is WWKOZBKPAFNDSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a PSA of 45.8 and an XLogP3 of 4.1 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Material Science
- Synthesis of Boron-Containing Stilbene Derivatives : A series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized, demonstrating potential applications in the synthesis of new materials for LCD technology and potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Inhibition and Detection of Biological Processes
- Inhibition of Serine Proteases : Some 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane derivatives were synthesized and tested for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Advanced Synthesis and Material Characterization
- Synthesis and Characterization of Boric Acid Ester Intermediates : Boric acid ester intermediates with benzene rings were synthesized and characterized through various methods, including FTIR, NMR, mass spectrometry, and crystallographic analyses. The structures were optimized using density functional theory, indicating their potential application in advanced material synthesis (Huang et al., 2021).
Material Properties and Applications
- Polymer Synthesis for Electronic Applications : Precision synthesis of polymers like poly(3-hexylthiophene) was conducted using a catalyst-transfer Suzuki-Miyaura coupling polymerization, indicating applications in electronics and display technologies (Yokozawa et al., 2011).
Fluorescence Probes and Detection Mechanisms
- Development of Boronate-Based Fluorescence Probes : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide (H2O2), displaying various "Off–On" fluorescence responses and indicating their potential application in analytical chemistry and biological studies (Lampard et al., 2018).
Synthesis and Reactions in Organic Chemistry
- Synthesis of Organoboron Compounds : Studies on sulfur-containing organoboron compounds revealed their electrochemical properties and reactions, providing insights into their potential applications in organic synthesis and the development of new materials (Tanigawa et al., 2016).
Safety and Hazards
The handling precautions for this compound include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools . For storage, the container should be tightly closed and stored in a dry, cool, and well-ventilated place . It should be stored apart from foodstuff containers or incompatible materials .
Propiedades
IUPAC Name |
2-(2-chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-6-8(15)10(9(7)14)16(17)18/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONQPSRLCULIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2437564.png)
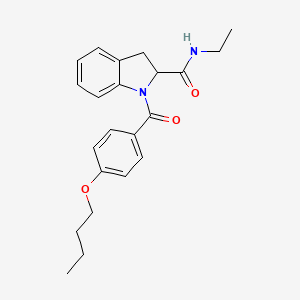
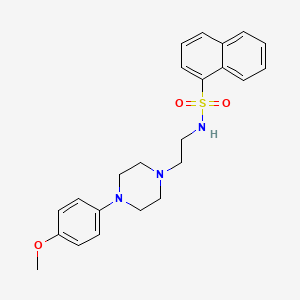
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
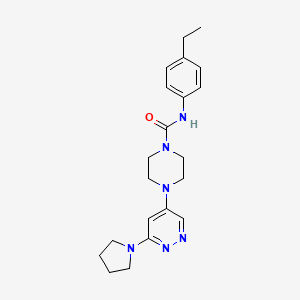
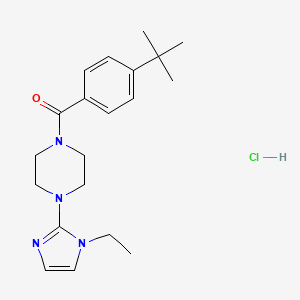
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
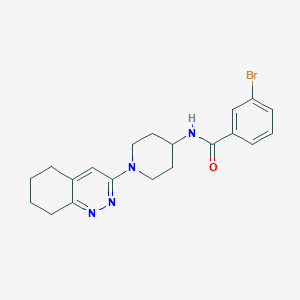
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)
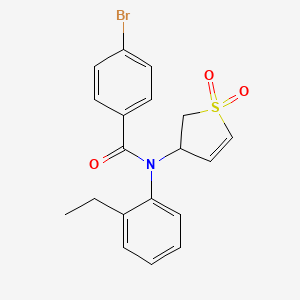
![2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B2437582.png)
